(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one

Description

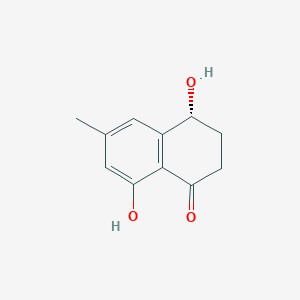

(4R)-4,8-Dihydroxy-6-methyl-tetralin-1-one is a tetralin derivative characterized by a bicyclic aromatic structure with hydroxyl groups at the 4R and 8 positions and a methyl substituent at the 6 position. Its stereochemistry (4R configuration) and substitution pattern influence its physicochemical properties, such as solubility, reactivity, and biological activity.

Properties

CAS No. |

34987-22-9 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

(4R)-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h4-5,8,12,14H,2-3H2,1H3/t8-/m1/s1 |

InChI Key |

JOCZVRFSKAUXRP-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=O)CC[C@H]2O)C(=C1)O |

Canonical SMILES |

CC1=CC2=C(C(=O)CCC2O)C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature settings, and solvents to facilitate the formation of the tetralin ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methyl group and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

(4R)-4,8-dihydroxy-6-methyl-tetralin-1-one serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various reactions due to its reactive functional groups.

Key Reactions:

- Oxidation: Hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction: The compound can be reduced to yield alcohols or other derivatives.

- Substitution: Methyl and hydroxyl groups can participate in substitution reactions, leading to diverse derivatives .

Biology

Research into the biological activities of this compound has indicated potential therapeutic effects. Studies have focused on its interaction with cellular processes and its role in modulating biological pathways.

Case Study:

A study explored the compound's effects on apoptosis in cellular models, suggesting that it may influence cell survival pathways. The mechanism of action appears to involve interactions with specific molecular targets, although further research is necessary to elucidate these pathways fully .

Medicine

In the medical field, this compound is being investigated for its potential use in drug development. Its unique structural properties may offer advantages in treating various conditions.

Applications:

- Therapeutic Agent Development: Ongoing research aims to explore its efficacy as a potential therapeutic agent for diseases characterized by dysregulated cellular processes .

Industrial Applications

The compound is also utilized in industrial applications as an intermediate in the synthesis of various chemicals. Its unique properties make it suitable for developing new materials and enhancing existing formulations.

Mechanism of Action

The mechanism of action of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetralin backbone play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of (4R)-4,8-dihydroxy-6-methyl-tetralin-1-one to other tetralin derivatives and related bicyclic compounds are critical for understanding its behavior in biological and environmental systems. Below is a detailed comparison based on structural features, computational similarity metrics, bioactivity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key structural analogs include:

- 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one : This compound shares the tetralin backbone but replaces the 4,8-dihydroxy and 6-methyl groups with a methoxy group at position 4. The absence of hydroxyl groups reduces polarity and hydrogen-bonding capacity, impacting solubility and protein-binding interactions .

- 5-Hydroxy-1-tetralone : Lacks the 8-hydroxy and 6-methyl groups, resulting in reduced steric hindrance and altered metabolic stability compared to the target compound .

Table 1: Structural Comparison of Selected Tetralin Derivatives

| Compound Name | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| This compound | 4R-OH, 8-OH, 6-CH₃ | Hydroxyl, Methyl, Ketone | C₁₁H₁₂O₃ |

| 6-Methoxy-3,4-dihydro-2H-naphthalen-1-one | 6-OCH₃ | Methoxy, Ketone | C₁₁H₁₂O₂ |

| 5-Hydroxy-1-tetralone | 5-OH | Hydroxyl, Ketone | C₁₀H₁₀O₂ |

Computational Similarity Analysis

- Tanimoto Similarity Index : The US-EPA CompTox Chemicals Dashboard uses Tanimoto scores (threshold ≥0.8) to identify structural analogs. For example, 6-methoxy-3,4-dihydro-2H-naphthalen-1-one may exhibit high structural similarity (Tanimoto >0.8) to the target compound due to shared bicyclic frameworks, but differences in substituents lower bioactivity overlap .

- Graph-Based Comparison : Unlike bit-vector methods, graph-theoretical approaches compare molecular graphs directly, capturing nuanced stereochemical and topological differences. This method is more effective for distinguishing enantiomers like the 4R configuration from its 4S counterpart .

Bioactivity and Mode of Action

- Bioactivity Clustering : Compounds with similar structural motifs, such as hydroxyl and ketone groups, cluster together in bioactivity profiles. For instance, this compound may share protein targets (e.g., oxidoreductases) with other dihydroxy-tetralones, as shown in NCI-60 dataset analyses .

- QSAR Models : Hydroxyl groups enhance hydrogen-bonding interactions, improving predicted binding affinities in QSAR models. However, the 6-methyl group introduces steric effects that may reduce activity against certain targets compared to unmethylated analogs .

Physicochemical Properties

- Solubility and Reactivity : The 4,8-dihydroxy groups increase water solubility compared to methoxy-substituted analogs. However, methyl groups at position 6 may enhance lipophilicity, affecting membrane permeability .

- Lumping Strategies : In environmental modeling, tetralin derivatives with similar substituents (e.g., hydroxyl vs. methoxy) are often grouped into surrogate categories to predict degradation pathways, though this oversimplifies reactivity differences .

Limitations and Caveats in Similarity Assessment

- Bioisosteric Discrepancies: Compounds with dissimilar structures (e.g., bioisosteres) may exhibit similar bioactivity, while structurally similar analogs might differ significantly due to stereochemistry or minor substituent changes .

- For example, 6-methoxy-3,4-dihydro-2H-naphthalen-1-one may share structural features but lack the target compound’s antioxidant properties due to the absence of hydroxyl groups .

Biological Activity

(4R)-4,8-Dihydroxy-6-methyl-tetralin-1-one is a compound belonging to the class of tetralins, which are polycyclic aromatic compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H12O3

- CAS Number : Not available

The compound features a tetralin moiety with hydroxyl groups at the 4 and 8 positions and a methyl group at the 6 position. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Antioxidant Activity :

- Studies have shown that compounds with similar structures possess significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

-

Neuroprotective Effects :

- Similar tetralin derivatives have been studied for their neuroprotective effects. They may influence neurotransmitter systems and exhibit protective actions against neurodegenerative conditions.

-

Anti-inflammatory Properties :

- Compounds in this class have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in inflammatory diseases.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in an animal model of Parkinson's disease. The results indicated that treatment with this compound resulted in:

- Reduction in Dopaminergic Neuron Loss : A significant decrease in neuronal death was observed.

- Improvement in Motor Function : Treated animals displayed enhanced locomotor activity compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Protects dopaminergic neurons | |

| Anti-inflammatory | Inhibition of cytokines |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Receptor Interactions : It may act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : The compound could inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.